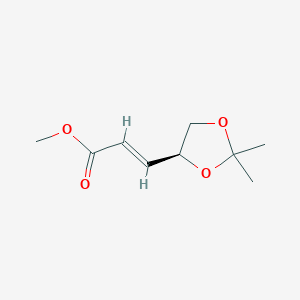

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate

Description

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate is a chiral, non-aromatic ester characterized by a dioxolane ring fused to a propenoate moiety. The (S)-(+) enantiomer and trans-configuration of the double bond in the propenoate group define its stereochemical identity. Its dioxolane ring provides rigidity and stereochemical control, while the ester group enables reactivity in nucleophilic acyl substitution reactions .

Properties

IUPAC Name |

methyl (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h4-5,7H,6H2,1-3H3/b5-4+/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZZSPHSNBVYHV-KPJROHGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C=CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)/C=C/C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448379 | |

| Record name | Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81703-93-7 | |

| Record name | Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate, with the CAS number 81703-93-7, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical characteristics, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 186.21 g/mol

- Density : 1.079 g/mL at 25 °C

- Refractive Index : 1.454

- Flash Point : 204 °F (approximately 96 °C)

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interactions with various biological pathways:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition : Research has suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders and cancer treatment.

Case Study 1: Antioxidant Effects

A study investigated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in free radicals, suggesting potential applications in food preservation and nutraceuticals.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antimicrobial efficacy. The study highlighted the need for further exploration into its mechanisms of action.

Case Study 3: Enzyme Inhibition

Research published in a peer-reviewed journal explored the inhibitory effects of this compound on α-glucosidase and lipase enzymes. The compound exhibited IC values of 25 µM for α-glucosidase and 30 µM for lipase, suggesting potential applications in managing diabetes and obesity.

Summary Table of Biological Activities

Scientific Research Applications

Pharmaceutical Synthesis

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry allows for the creation of enantiomerically pure substances that are crucial in drug development.

Case Study: Synthesis of Antiviral Agents

Recent studies have demonstrated its utility in synthesizing antiviral agents where chirality plays a significant role in efficacy. For instance, researchers have utilized this compound to create derivatives that exhibit enhanced activity against viral infections.

Agrochemical Production

This compound is also employed in the formulation of agrochemicals, particularly as an intermediate in the synthesis of herbicides and insecticides. The dioxolane moiety contributes to the stability and effectiveness of these chemicals.

Case Study: Development of Herbicides

A notable application includes the development of herbicides that target specific plant species while minimizing impact on non-target organisms. The use of this compound has shown promising results in increasing selectivity and reducing environmental impact.

Material Science

In material science, this compound is investigated for its potential use in polymerization processes. Its reactive double bond can be integrated into polymer chains to enhance properties such as flexibility and durability.

Case Study: Polymer Blends

Research has indicated that incorporating this compound into polymer blends can lead to materials with improved mechanical properties and thermal stability, making them suitable for various industrial applications.

Flavor and Fragrance Industry

Due to its pleasant aroma profile, this compound finds applications in the flavor and fragrance industry as a flavoring agent or fragrance component.

Case Study: Scent Formulations

Companies have successfully utilized this compound in creating scent formulations that mimic natural fragrances, enhancing consumer products such as perfumes and household cleaners.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate

The cis-isomer (CAS 347698) differs in the configuration of the propenoate double bond (cis vs. trans). This subtle structural variation significantly impacts physical and chemical properties:

- Reactivity: The cis isomer is categorized under both "Non-Aromatic Esters and Lactones," suggesting it may undergo lactonization more readily under acidic or thermal conditions due to proximity of functional groups. In contrast, the trans isomer (CAS 347965) is classified solely under "Non-Aromatic" compounds, implying lower propensity for cyclization .

| Property | Trans-Isomer (CAS 347965) | Cis-Isomer (CAS 347698) |

|---|---|---|

| Stereochemistry | trans double bond | cis double bond |

| Classification | Non-Aromatic | Non-Aromatic Esters and Lactones |

| Predicted Reactivity | Less prone to lactonization | Higher lactonization potential |

Functional Group Analogues: Other Dioxolane-Containing Esters

Compounds such as ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-acrylate share the dioxolane ring but differ in ester alkyl groups (ethyl vs. methyl). These modifications influence:

- Solubility : Methyl esters generally exhibit higher volatility and lower boiling points than ethyl analogues.

- Synthetic Utility : Larger ester groups may hinder nucleophilic attack, slowing reaction kinetics in ester hydrolysis or transesterification.

Limitations and Knowledge Gaps

The provided evidence lacks quantitative data (e.g., melting points, specific rotation values, or spectroscopic signatures). Further studies are needed to:

- Characterize the thermodynamic stability of cis vs. trans isomers.

- Explore applications in drug discovery, leveraging the dioxolane ring’s rigidity for target engagement.

Preparation Methods

Formation of the 2,2-Dimethyl-1,3-dioxolane Moiety

The 1,3-dioxolane ring is typically formed by protecting a vicinal diol or hydroxyaldehyde through reaction with 2,2-dimethoxypropane or acetone under acidic conditions. This step is crucial for stabilizing the diol functionality and controlling stereochemistry.

- Typical reaction conditions: Acid-catalyzed acetalization using p-toluenesulfonic acid or other acid catalysts.

- Starting materials: (S)-glyceraldehyde derivatives or related chiral diols.

- Stereochemical control: Using enantiopure starting materials ensures the (S)-configuration is retained.

Introduction of the Trans-2-Propenoate Ester Group

The propenoate ester is introduced by esterification of the hydroxyl or carboxylic acid precursor with methyl alcohol derivatives or acid chlorides.

- Common methods:

- Steglich esterification: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

- Mitsunobu reaction: For coupling alcohols with acids under inversion conditions.

- Reaction conditions: Typically carried out under mild temperatures with anhydrous solvents to avoid racemization.

- Purification: Flash chromatography and preparative HPLC are used to separate the desired trans isomer from cis isomers and side products.

Industrial and Laboratory-Scale Preparation

- Continuous flow reactors have been employed in industrial settings to optimize yields and control reaction parameters such as temperature and pressure.

- Catalysts such as ruthenium trichloride in combination with trichloroisocyanuric acid and tetrabutylammonium bromide have been used for oxidation steps related to precursor synthesis.

- The reaction mixture is often quenched and extracted with organic solvents like ethyl acetate, followed by drying and concentration to isolate the product.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Dioxolane ring formation | (S)-glyceraldehyde + 2,2-dimethoxypropane, acid catalyst (e.g., p-toluenesulfonic acid), solvent | >90 | High stereochemical retention when using enantiopure starting materials |

| Esterification (Steglich) | DCC, DMAP, methyl propenoate acid derivative, anhydrous solvent, room temperature | 80-90 | Mild conditions prevent racemization |

| Oxidation of precursor alcohol | RuCl3, trichloroisocyanuric acid, TBAB, K2CO3, MeCN/H2O, 20°C, 3 h | 75 | Used for preparing dioxolane carboxylic acid intermediates |

| Oxidation with KMnO4 | KMnO4, KOH, water, ice cooling, 2 h | 30 | Lower yield but useful for specific oxidation steps |

| Purification | Flash chromatography (silica gel, ethyl acetate/hexane gradient), preparative HPLC | >95 purity | Removes cis isomers and hydrolyzed byproducts |

Maintaining Stereochemical Integrity

- Chiral pool synthesis: Starting from enantiopure (S)-glyceraldehyde acetonide or similar chiral precursors.

- Asymmetric catalysis: Use of Sharpless epoxidation or enzymatic resolution to achieve high enantiomeric excess (>99% ee).

- Analytical verification: Chiral HPLC (e.g., Chiralpak IA/IB columns), X-ray crystallography, and NMR coupling constants confirm stereochemistry.

Analytical Techniques for Monitoring

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity.

- NMR spectroscopy: $$^{1}H$$ NMR coupling constants differentiate cis/trans isomers (J = 15–18 Hz for trans).

- LC-MS: Confirms molecular weight and purity.

- IR spectroscopy: Carbonyl stretch near 1700 cm$$^{-1}$$ confirms ester formation.

Summary Table of Key Preparation Steps

| Preparation Stage | Method/Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Dioxolane ring formation | Acid-catalyzed acetalization | (S)-glyceraldehyde + 2,2-dimethoxypropane, acid catalyst | Formation of stable chiral acetal |

| Esterification | Steglich or Mitsunobu | DCC, DMAP, methyl propenoate derivative | Introduction of trans-propenoate ester |

| Oxidation (precursor step) | RuCl3/TCCA or KMnO4 | RuCl3, TCCA, TBAB, K2CO3 or KMnO4, KOH, water | Preparation of carboxylic acid intermediates |

| Purification | Chromatography | Silica gel flash chromatography, preparative HPLC | Isolation of pure trans isomer |

Research Findings and Notes

- The stereochemical configuration of the dioxolane ring critically influences the compound’s reactivity and physical properties.

- The trans-2-propenoate double bond geometry affects solubility and crystallization behavior.

- Industrial methods favor continuous flow and catalytic oxidation for efficiency.

- Purification protocols are essential to remove cis isomers and hydrolysis byproducts, ensuring high purity for research or pharmaceutical applications.

Q & A

Q. What are the key regulatory considerations for disposal of synthetic byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.